

Netarsudil stability degradation product formation

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Compound Focus: Netarsudil

CAS No.: 1254032-66-0

Cat. No.: S537027

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Stability-Indicating HPLC Method for Analysis

For the regular analysis of **Netarsudil** and its process-related impurities in both bulk drug and pharmaceutical dosage forms, the following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated [1].

Method Conditions Summary

Parameter	Specification
Column	ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1]
Mobile Phase	Acetonitrile:Methanol:pH 4.6 Phosphate Buffer (45:35:20, v/v) [1]
Flow Rate	1.0 mL/min [1]
Elution Mode	Isocratic [1]
Detection Wavelength	257 nm [1]
Column Temperature	Room Temperature [1]

Key Validation Parameters [1]

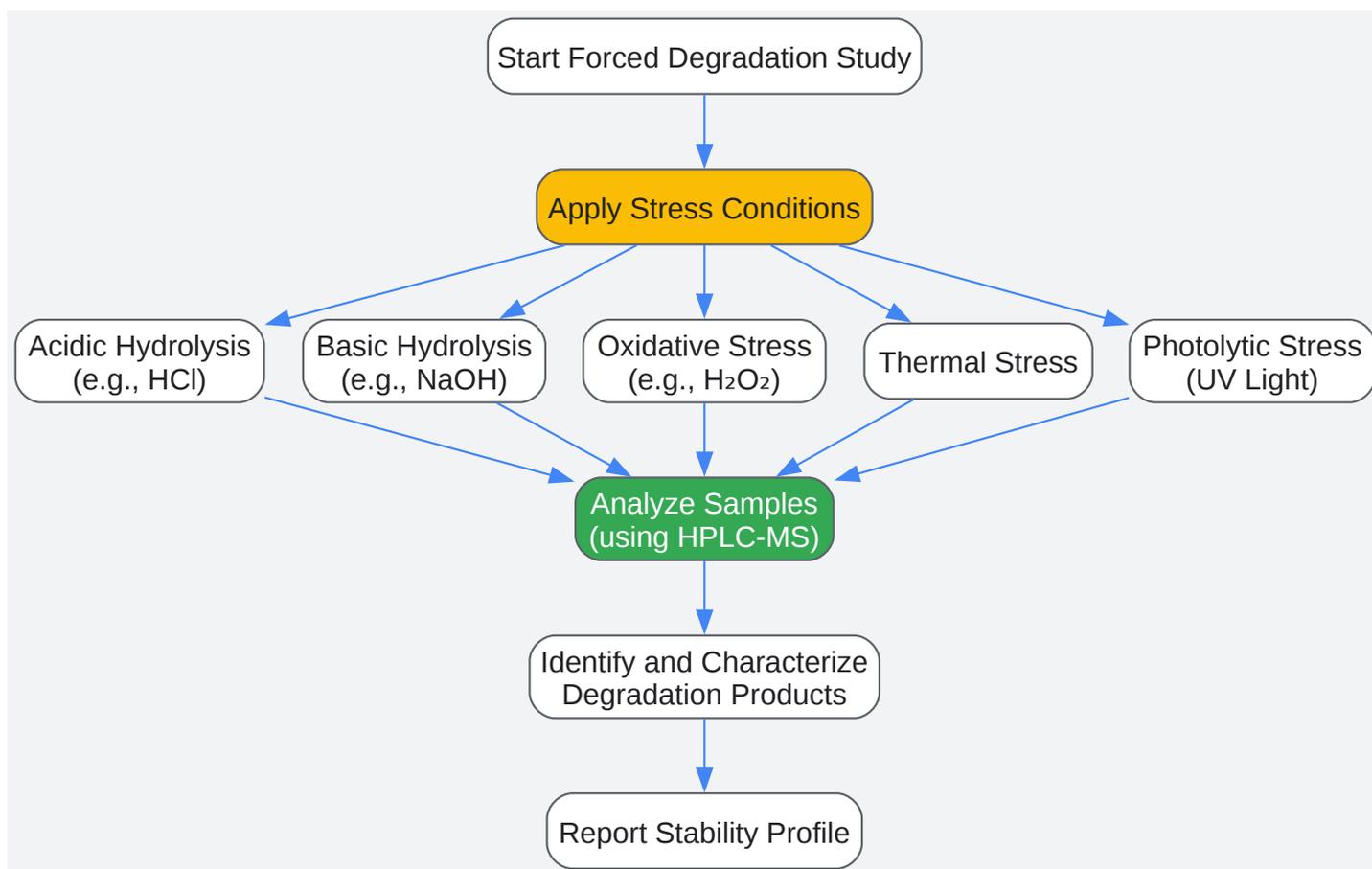
Parameter	Result / Value
Linearity Range (Netarsudil)	25 - 200 µg/mL
Linearity Range (Impurities)	0.025 - 0.2 µg/mL
LOD (Impurity 1)	0.008 µg/mL
LOD (Impurity 2)	0.003 µg/mL
LOQ (Impurity 1)	Information in search results
LOQ (Impurity 2)	Information in search results
Other Validated Parameters	Accuracy, Precision, Ruggedness, Robustness

This method is stability-indicating, meaning it can effectively separate **Netarsudil** from its degradation products, allowing for accurate quantification even in degraded samples [1].

Forced Degradation and Identified Products

Netarsudil was subjected to various forced degradation conditions to understand its stability profile. The drug was found to be susceptible to degradation under acid, base, peroxide, thermal, and UV light stress [1].

The diagram below illustrates a typical workflow for conducting a forced degradation study.



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Summary of Major Degradation Products [1]

The forced degradation studies led to the identification of six degradation products. Their characterization was performed using collision-induced dissociation mass spectral data.

Degradation Condition	Major Observations / Product Formation
Acidic Hydrolysis	Significant degradation; products well-resolved from main peak [1].
Basic Hydrolysis	Significant degradation; products well-resolved from main peak [1].

Degradation Condition	Major Observations / Product Formation
Oxidative Stress	Degradation observed with hydrogen peroxide; products well-resolved [1].
Thermal Stress	Degradation products formed and identified [1].
UV Light Exposure	Degradation products formed and identified [1].

Frequently Asked Questions (FAQs)

Q1: What are the process-related impurities in Netarsudil, and how do they originate? The two process-related impurities are the starting material (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (designated as Impurity 1) and an intermediate compound in the synthesis (designated as Impurity 2). They remain in the final drug substance if the synthesis is not complete [1].

Q2: Is the developed HPLC method suitable for analyzing Netarsudil in eye drop formulations? Yes, the method has been successfully applied for the analysis of **Netarsudil** and its process-related impurities in a commercial 0.02% w/v eye drop formulation, confirming its applicability for pharmaceutical dosage forms [1].

Q3: What is the clinical relevance of studying Netarsudil's stability? Understanding the stability and degradation profile of a drug is crucial for ensuring its **safety, efficacy, and quality** throughout its shelf life. Identifying and controlling impurities, even at low levels, is a regulatory requirement to guarantee drug product performance and patient safety [1].

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References

1. Characterization of Forced Degradation Products ... [pmc.ncbi.nlm.nih.gov]

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